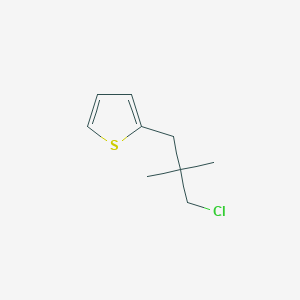
2-(3-Chloro-2,2-dimethylpropyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2,2-dimethylpropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)thiophene can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2,2-dimethylpropyl bromide with thiophene in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(3-Chloro-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloro-2,2-dimethylpropyl)thiophene can be compared with other similar thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
2-Chlorothiophene: Used in the preparation of 5-phenylthiophene derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Biologische Aktivität
2-(3-Chloro-2,2-dimethylpropyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the chloro-substituted branched alkyl group, may influence its interaction with biological targets and pathways.
- Molecular Formula : C₉H₁₁ClS
- Molecular Weight : 190.70 g/mol
- Structure : The compound consists of a thiophene ring substituted with a 3-chloro-2,2-dimethylpropyl group, which enhances its lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. The compound has demonstrated cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells by disrupting cellular membranes and interfering with cell cycle progression .
The biological activity of this compound is believed to involve interactions with specific enzymes or cellular receptors. These interactions can lead to either inhibition or activation of various biological pathways. For example, studies have indicated that the compound may act on tubulin polymerization, similar to other known anticancer agents .
Study on Antimicrobial Activity
A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
Study on Anticancer Effects
In another investigation focusing on its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of approximately 20 µM, suggesting that it effectively inhibits cell proliferation. Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells compared to untreated controls .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene | Moderate | High | Effective against multiple cancer types |
| 4-Methylthio-5-nitrothiophene | Low | Moderate | Less potent than thiophenes with branched alkyl groups |
| 5-Fluorouracil | High | Very High | Standard chemotherapeutic agent |
Eigenschaften
Molekularformel |
C9H13ClS |
|---|---|
Molekulargewicht |
188.72 g/mol |
IUPAC-Name |
2-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
XSYDCNSLKLSLKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















